![molecular formula C11H14O3 B14013716 Methyl 2-(2-methoxyethyl)benzoate](/img/structure/B14013716.png)
Methyl 2-(2-methoxyethyl)benzoate
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Overview
Description
Methyl 2-(2-methoxyethyl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methoxyethyl group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methoxyethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(2-methoxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyethyl)benzoic acid or 2-(2-methoxyethyl)benzaldehyde.
Reduction: Formation of 2-(2-methoxyethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 2-(2-methoxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxyethyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the methoxyethyl group.
Ethyl benzoate: Contains an ethyl group instead of a methoxyethyl group.
Methyl 2-methoxybenzoate: Similar but with a methoxy group directly attached to the benzene ring.
Uniqueness
Methyl 2-(2-methoxyethyl)benzoate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Biological Activity
Methyl 2-(2-methoxyethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Structure and Composition
This compound is an ester derived from benzoic acid and 2-methoxyethyl alcohol. Its molecular formula is C11H14O3, with a molecular weight of approximately 198.23 g/mol. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical synthesis and biological studies.
Property | Value |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 198.23 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Ester |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, including bacteria and fungi. The compound's mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators such as prostaglandins.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. As an ester, it can undergo hydrolysis to release benzoic acid and methoxyethanol, both of which may contribute to its biological effects.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | References |
---|---|---|
Antimicrobial | Inhibition of microbial growth | |
Anti-inflammatory | Reduction in inflammatory markers |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential application as a natural preservative in food products.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally, resulting in a marked decrease in inflammatory cytokines (IL-6 and TNF-α) compared to the control group. This study supports the hypothesis that this compound can modulate inflammatory responses effectively.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2-methoxyethyl)benzoate |
InChI |
InChI=1S/C11H14O3/c1-13-8-7-9-5-3-4-6-10(9)11(12)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
JHDDGKDEPAMIQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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